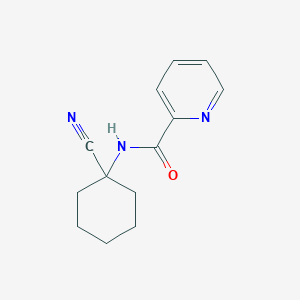

N-(1-cyanocyclohexyl)pyridine-2-carboxamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclohexyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-10-13(7-3-1-4-8-13)16-12(17)11-6-2-5-9-15-11/h2,5-6,9H,1,3-4,7-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVYMODSALWLMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with 1-cyanocyclohexylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.

Scientific Research Applications

N-(1-cyanocyclohexyl)pyridine-2-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Core Moieties and Substituents

- Pyridine-2-carboxamide backbone : Common to all analogs, enabling hydrogen bonding and metal coordination via the amide and pyridine nitrogen .

- Substituent variations: N-(1-cyanocyclohexyl): Introduces a rigid cyclohexane ring with a nitrile group, enhancing steric hindrance and electronic modulation . N-(4-bromophenyl) (): Aromatic bromine increases molecular weight (MW: ~291.1 g/mol) and may enhance halogen bonding . Trans-cyclohexane diamine (): Bidentate ligand structure (MW: 324.38 g/mol) facilitates chelation with metals .

Table 1: Structural Comparison

Physicochemical Properties

- Solubility: Nitrile-containing analogs (e.g., N-(1-cyanocyclohexyl)) may exhibit lower aqueous solubility due to hydrophobicity, whereas benzyl derivatives () are more lipid-soluble . Bromophenyl derivatives () show moderate solubility in polar aprotic solvents .

- Stability: Cyanocyclohexyl’s nitrile group may confer thermal stability, similar to trans-cyclohexane diamines in , which are stored long-term at 2–8°C .

Spectroscopic Characterization

Biological Activity

N-(1-cyanocyclohexyl)pyridine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyanocyclohexyl group and a carboxamide functional group. The molecular formula is with a molecular weight of approximately 230.26 g/mol. The presence of the cyanocyclohexyl moiety is significant for its interaction with biological targets, particularly enzymes and receptors.

The mechanism of action of this compound primarily involves its ability to bind to the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to downstream effects on cellular processes. The specific targets and pathways are context-dependent but generally involve interactions with key enzymes involved in metabolic processes .

Enzyme Inhibition

Research indicates that this compound can serve as an inhibitor for various enzymes. For instance, studies have shown that derivatives of pyridine carboxamides exhibit significant urease inhibition, with IC50 values indicating potent activity . Although specific IC50 values for this compound are not widely reported, its structural similarity to other active derivatives suggests potential efficacy.

Pharmacological Applications

The compound has been explored for various pharmacological applications:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, similar to other pyridine derivatives .

- Anti-Cancer Potential : The structure indicates possible interactions with cancer-related pathways, although detailed investigations are necessary to confirm this activity .

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.